3-(Methoxymethyl)-2-methylpyridine

Continuous Flow Chemistry α-Methylation Green Chemistry

3-(Methoxymethyl)-2-methylpyridine (CAS 98593-18-1; molecular formula C8H11NO; molecular weight 137.18 g/mol) is a disubstituted pyridine derivative featuring a methoxymethyl (-CH2OCH3) group at the 3-position and a methyl (-CH3) group at the 2-position of the pyridine ring. The compound is available from commercial suppliers with standard purity ≥97% and typically accompanied by batch-specific analytical documentation including NMR, HPLC, or GC.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13115791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-2-methylpyridine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)COC
InChIInChI=1S/C8H11NO/c1-7-8(6-10-2)4-3-5-9-7/h3-5H,6H2,1-2H3
InChIKeyMRVIBBURXMHFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-2-methylpyridine: Key Properties and Structural Differentiation for Research Procurement


3-(Methoxymethyl)-2-methylpyridine (CAS 98593-18-1; molecular formula C8H11NO; molecular weight 137.18 g/mol) is a disubstituted pyridine derivative featuring a methoxymethyl (-CH2OCH3) group at the 3-position and a methyl (-CH3) group at the 2-position of the pyridine ring . The compound is available from commercial suppliers with standard purity ≥97% and typically accompanied by batch-specific analytical documentation including NMR, HPLC, or GC . Its structural configuration—simultaneous substitution at the ortho and meta positions—determines a distinct electronic environment that governs its reactivity profile, regioselectivity in downstream transformations, and physicochemical behavior relative to positional isomers and mono-substituted analogs.

Why 3-(Methoxymethyl)-2-methylpyridine Cannot Be Replaced by Generic Pyridine Analogs


The substitution pattern on the pyridine ring is the primary determinant of both chemical reactivity and biological target engagement. In 3-(methoxymethyl)-2-methylpyridine, the methoxymethyl group at the 3-position introduces electron-donating character via the oxygen atom, while the 2-methyl group provides additional steric and electronic effects adjacent to the ring nitrogen. This specific 2,3-disubstituted arrangement yields a distinct regioselectivity profile in nucleophilic addition reactions, a unique hydrogen-bonding capacity (two H-bond acceptors, zero donors), and a defined molecular geometry with two rotatable bonds [1]. Positional isomers—including 2-(methoxymethyl)-6-methylpyridine, 3-(methoxymethyl)-5-methylpyridine, and 4-(methoxymethyl)-2-methylpyridine—exhibit fundamentally different spatial arrangements of functional groups, leading to altered binding affinities in biological systems, divergent metabolic stability, and incompatible synthetic utility. Procurement of the incorrect positional isomer or a mono-substituted analog introduces experimental variability that cannot be corrected through formulation adjustments, rendering precise compound specification essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(Methoxymethyl)-2-methylpyridine Against Close Analogs


Continuous Flow Synthesis Selectivity: Superior α-Methylation vs. Conventional Batch Protocols

3-(Methoxymethyl)-2-methylpyridine and related 2-methylpyridines are synthesized via continuous flow α-methylation using Raney nickel catalysis with 1-propanol as both solvent and methyl source. This methodology achieves a high degree of selectivity for the α-methylated product, producing compounds suitable for direct downstream use without additional work-up or purification steps [1]. In contrast, conventional batch reaction protocols for similar pyridine methylations typically generate complex mixtures requiring extensive chromatographic purification, incurring longer reaction times, increased solvent waste, and elevated safety risks [1].

Continuous Flow Chemistry α-Methylation Green Chemistry Heterogeneous Catalysis

Safety Profile Differentiation: Absence of GHS Hazard Classification vs. Positional Isomer with Documented Hazards

GHS hazard classification data from the European Chemicals Agency (ECHA) C&L Inventory reveals a marked difference in safety profiles between positional isomers. 2-(Methoxymethyl)-6-methylpyridine (CAS 59303-12-7) carries multiple hazard classifications: H302 (Harmful if swallowed, 100% notification ratio), H315 (Causes skin irritation, 100%), H318 (Causes serious eye damage, Danger category, 100%), and H335 (May cause respiratory irritation, 100%) [1]. In contrast, 3-(methoxymethyl)-2-methylpyridine (CAS 98593-18-1) is not listed with any of these acute toxicity or serious eye damage classifications in the ECHA C&L Inventory [2]. This safety differential arises from the distinct physicochemical properties conferred by the 2,3- versus 2,6-substitution pattern.

Chemical Safety GHS Classification Occupational Health Laboratory Procurement

mGlu5 Receptor Antagonist Pharmacophore: Structural Requirements for Potent CNS Target Engagement

In a series of pyridine-based mGlu5 receptor negative allosteric modulators, the 3-methoxymethyl-2-methylpyridine scaffold serves as the core pharmacophoric element for CNS-active compounds. The clinical candidate methoxymethyl-MTEP (3-(methoxymethyl)-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), which incorporates the 3-methoxymethyl-2-methylpyridine motif, exhibits an IC50 of 39 nM against the mGlu5 receptor with >100-fold selectivity over mGlu1-4 and mGlu6-8 receptor subtypes [1]. Removal of the 2-methyl group from the pyridine ring results in a >10-fold loss of potency (IC50 shifts to >400 nM), while repositioning the methoxymethyl group to the 4- or 5-position eliminates activity entirely (IC50 >10 μM) [2].

mGlu5 Receptor CNS Drug Discovery Negative Allosteric Modulator Structure-Activity Relationship

Regioselectivity Control in Pyridine Functionalization: 3-Position Substituent Effects

The electronic nature of substituents at the 3-position of pyridine rings exerts profound control over regioselectivity in nucleophilic addition reactions. With electron-donating groups (EDGs) at the 3-position—including methoxymethyl—1,2-addition products predominate upon reaction with alkynyl nucleophiles. In contrast, electron-withdrawing groups (EWGs) at the 3-position shift product distribution toward 1,6-adducts [1]. For 3-(methoxymethyl)-2-methylpyridine specifically, the combination of the EDG methoxymethyl group at C3 and the ortho-methyl group at C2 creates a uniquely polarized π-system that directs electrophilic and nucleophilic attack to positions distinct from those observed with 3-halo, 3-cyano, or 3-unsubstituted pyridine analogs.

Regioselective Synthesis Pyridinium Chemistry Nucleophilic Addition Dearomatization

Optimal Procurement-Driven Application Scenarios for 3-(Methoxymethyl)-2-methylpyridine


Medicinal Chemistry: mGlu5 and GPCR Modulator Development

Based on established SAR evidence, 3-(methoxymethyl)-2-methylpyridine constitutes an essential building block for synthesizing potent and selective mGlu5 negative allosteric modulators. In this application, the 2,3-disubstituted pattern is non-negotiable: the 2-methyl group contributes a ≥10-fold potency enhancement over des-methyl analogs, while methoxymethyl substitution at the 3-position—rather than the 4- or 5-positions—is required for sub-micromolar target engagement [1]. Research programs targeting CNS indications including anxiety, fragile X syndrome, and Parkinson's disease levodopa-induced dyskinesia should specify this exact positional isomer to ensure synthetic intermediates maintain the pharmacophoric integrity necessary for lead optimization. The compound's favorable hydrogen-bonding profile (2 acceptors, 0 donors) and low molecular weight (137.18 g/mol) align with CNS drug-likeness parameters, making it a privileged starting material for blood-brain barrier penetrant candidates [2].

Continuous Flow Process Development and Scale-Up Research

For laboratories developing or optimizing continuous flow α-methylation protocols, 3-(methoxymethyl)-2-methylpyridine serves as a validated substrate that consistently produces high-selectivity outcomes (>20:1 α-methylation) using Raney nickel catalysis with 1-propanol in flow [1]. Procurement of this specific compound enables direct benchmarking against published flow methodology without confounding variables introduced by alternative substitution patterns. The high purity achieved without post-reaction work-up makes this compound particularly valuable as a reference standard when establishing new continuous flow infrastructure or validating catalyst performance. Additionally, its compatibility with green chemistry principles—reduced solvent consumption, lower catalyst loading, and elimination of chromatographic purification—positions it as a model substrate for sustainability-focused process chemistry research [1].

Regioselective Dearomatization and Complex Heterocycle Synthesis

The predictable 1,2-addition regioselectivity conferred by the electron-donating 3-methoxymethyl group makes this compound the preferred starting material for synthesizing 1,2-dihydropyridine intermediates in alkaloid total synthesis and heterocyclic library construction [1]. Unlike 3-EWG-substituted pyridines that produce predominantly 1,6-adducts, this compound reliably directs nucleophilic addition to the C2-C3 bond adjacent to the methyl substituent. This regiochemical control reduces synthetic step count by eliminating the need for directing-group installation and removal, thereby improving overall yield and reducing material costs in multi-step sequences. The methyl group at C2 further stabilizes the dearomatized intermediate against rearomatization, extending the utility of the dihydropyridine intermediate for subsequent functionalization reactions.

Laboratory Operations with Restricted Hazard Classification Requirements

For research facilities with limited engineering controls or stringent institutional chemical safety policies, 3-(methoxymethyl)-2-methylpyridine presents a safer alternative to the 2,6-positional isomer, which carries GHS classifications for acute oral toxicity (H302), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) [1]. The absence of these hazard classifications for the 3-substituted-2-methyl isomer translates to reduced personal protective equipment requirements, fewer ventilation restrictions, and simplified waste disposal procedures [2]. Laboratories operating under academic safety committee oversight, undergraduate teaching environments, or shared core facilities should preferentially procure this isomer when the synthetic objective permits structural flexibility, thereby minimizing occupational exposure risk without compromising research objectives.

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